molecular formula C8H8ClNO2 B1624896 N-Hydroxy-2-methoxybenzimidoyl chloride CAS No. 74467-01-9

N-Hydroxy-2-methoxybenzimidoyl chloride

Cat. No.: B1624896
CAS No.: 74467-01-9
M. Wt: 185.61 g/mol
InChI Key: KVDMQNUSKPRBGU-CSKARUKUSA-N
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Description

. This compound is known for its unique structural properties, which make it a valuable reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-methoxybenzimidoyl chloride typically involves the reaction of 2-methoxybenzimidoyl chloride with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-methoxybenzimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzimidoyl compounds .

Scientific Research Applications

N-Hydroxy-2-methoxybenzimidoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: It is employed in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methoxybenzimidoyl chloride involves the formation of reactive intermediates that can interact with various molecular targets. The compound can form N-oxyl radicals, which are highly reactive and can participate in various chemical transformations. These radicals can abstract hydrogen atoms from organic molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzimidazole: Similar in structure but lacks the methoxy group.

    N-Hydroxy-4-methylbenzimidoyl chloride: Similar but with a methyl group instead of a methoxy group.

    N-Hydroxyphthalimide: Known for its use in radical reactions but has a different core structure.

Uniqueness

N-Hydroxy-2-methoxybenzimidoyl chloride is unique due to its methoxy group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .

Properties

CAS No.

74467-01-9

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

(1E)-N-hydroxy-2-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H8ClNO2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3/b10-8+

InChI Key

KVDMQNUSKPRBGU-CSKARUKUSA-N

Isomeric SMILES

COC1=CC=CC=C1/C(=N\O)/Cl

SMILES

COC1=CC=CC=C1C(=NO)Cl

Canonical SMILES

COC1=CC=CC=C1C(=NO)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-2-methoxybenzimidoyl chloride
Reactant of Route 2
N-Hydroxy-2-methoxybenzimidoyl chloride

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